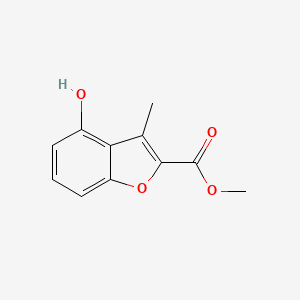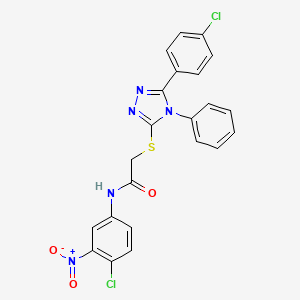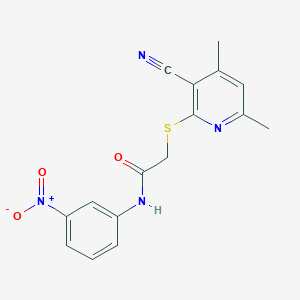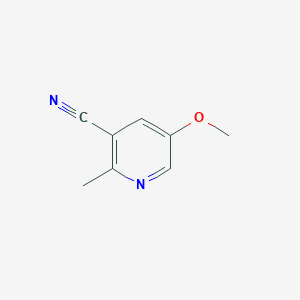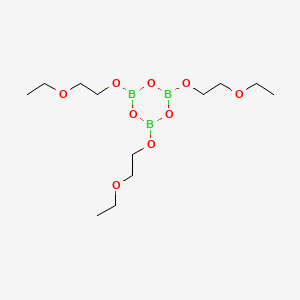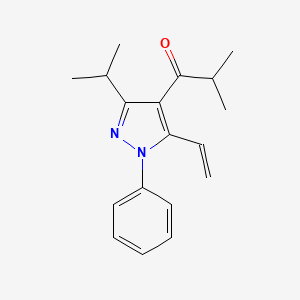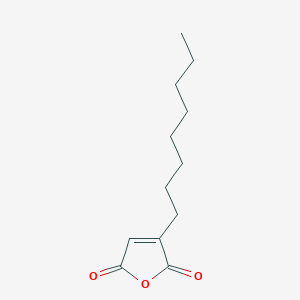
3-Octylfuran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octylfuran-2,5-dione is a chemical compound belonging to the furan family, characterized by a furan ring substituted with an octyl group at the 3-position and two carbonyl groups at the 2 and 5 positions. Furans are known for their aromaticity and are widely used in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octylfuran-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of octyl-substituted acetylenes with maleic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and decomposition of the furan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, is becoming increasingly important in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Octylfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield diols or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or diols .
Aplicaciones Científicas De Investigación
3-Octylfuran-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-Octylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent adducts, which may alter the function of proteins, enzymes, and other cellular components. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Octylfuran: Similar structure but lacks the carbonyl groups at the 2 and 5 positions.
3-Octylthiophene: Contains a sulfur atom in place of the oxygen in the furan ring.
3-Octylbenzofuran: Features a fused benzene ring, providing different electronic properties.
Uniqueness
3-Octylfuran-2,5-dione is unique due to the presence of both the octyl group and the carbonyl functionalities, which confer distinct reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3-octylfuran-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3 |
Clave InChI |
WPRFLCSVHAERPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)

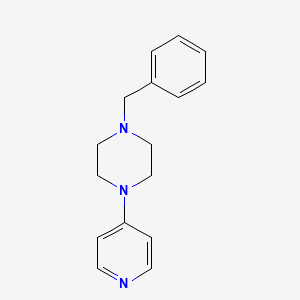
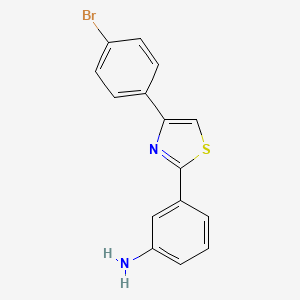
![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
